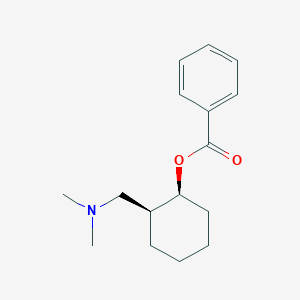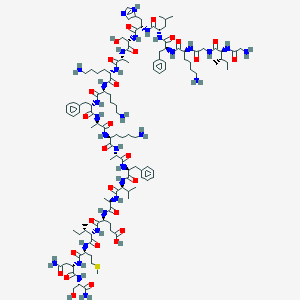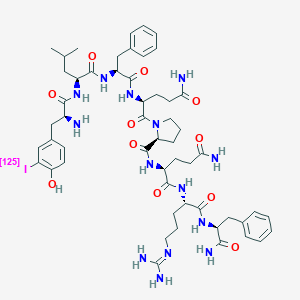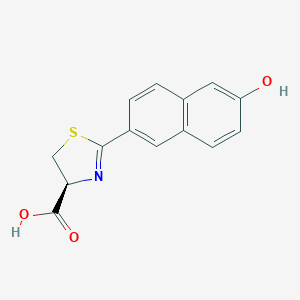
3-Hydroxybutyrylpantetheine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyrylpantetheine (3-HBP) is a biochemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thioester derivative of coenzyme A (CoA) and is involved in various metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxybutyrylpantetheine is not fully understood, but it is thought to be involved in the regulation of energy metabolism and the inflammatory response. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
3-Hydroxybutyrylpantetheine has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism and decrease the expression of genes involved in inflammation. It has also been shown to increase the production of ATP, which is the primary energy source for cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxybutyrylpantetheine in lab experiments is that it is a naturally occurring compound and is therefore less likely to have toxic effects compared to synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Hydroxybutyrylpantetheine. One area of research is the development of new synthetic methods for producing 3-Hydroxybutyrylpantetheine in larger quantities. Another area of research is the investigation of the potential therapeutic applications of 3-Hydroxybutyrylpantetheine in the treatment of metabolic disorders and inflammatory diseases. Additionally, the mechanism of action of 3-Hydroxybutyrylpantetheine needs to be further elucidated to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-Hydroxybutyrylpantetheine involves the reaction between 3-hydroxybutyrate and pantetheine. The reaction is catalyzed by the enzyme 3-hydroxybutyryl-CoA dehydratase, which converts 3-hydroxybutyryl-CoA to crotonyl-CoA. The crotonyl-CoA is then converted to 3-Hydroxybutyrylpantetheine by the enzyme crotonyl-CoA carboxylase/reductase.
Scientific Research Applications
3-Hydroxybutyrylpantetheine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential role in energy metabolism and may be useful in the treatment of metabolic disorders such as obesity and diabetes.
properties
CAS RN |
120497-19-0 |
|---|---|
Product Name |
3-Hydroxybutyrylpantetheine |
Molecular Formula |
C15H28N2O6S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |
InChI |
InChI=1S/C15H28N2O6S/c1-10(19)8-12(21)24-7-6-16-11(20)4-5-17-14(23)13(22)15(2,3)9-18/h10,13,18-19,22H,4-9H2,1-3H3,(H,16,20)(H,17,23)/t10-,13-/m0/s1 |
InChI Key |
NWWCNMDNUHGBRK-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
synonyms |
3-HBPTT 3-hydroxybutyrylpantetheine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)